Polyalthialdoic acid

Description

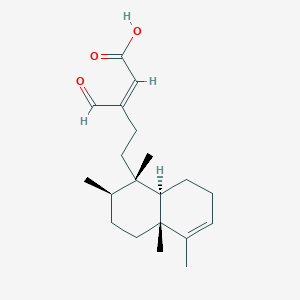

Polyalthialdoic acid is a clerodane diterpene first isolated from the stem bark of Polyalthia longifolia (Annonaceae), a medicinal plant traditionally used in Ayurvedic medicine . Structurally, it is identified as 16-oxo-cleroda-3,13(14)Z-dien-15-oic acid, characterized by a bicyclic clerodane skeleton with a ketone group at C-16 and a carboxylic acid moiety at C-15 .

Bioactivity and Mechanism: this compound exhibits potent cytotoxic effects against human tumor cell lines, including A-549 (lung adenocarcinoma), MCF-7 (breast cancer), and HT-29 (colon adenocarcinoma), with an ED50 of 0.6 μg/mL . Its mechanism involves mitochondrial-dependent apoptosis, evidenced by caspase-3/9 activation, cytochrome c release, and PARP cleavage in HL-60 leukemia cells .

Properties

CAS No. |

137109-33-2 |

|---|---|

Molecular Formula |

C20H30O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(Z)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-formylpent-2-enoic acid |

InChI |

InChI=1S/C20H30O3/c1-14-6-5-7-17-19(14,3)10-8-15(2)20(17,4)11-9-16(13-21)12-18(22)23/h6,12-13,15,17H,5,7-11H2,1-4H3,(H,22,23)/b16-12-/t15-,17+,19+,20+/m1/s1 |

InChI Key |

LUZARHTWSOXFLP-DQLOYZPXSA-N |

SMILES |

CC1CCC2(C(C1(C)CCC(=CC(=O)O)C=O)CCC=C2C)C |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/C(=O)O)/C=O)CCC=C2C)C |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC(=CC(=O)O)C=O)CCC=C2C)C |

Synonyms |

16-oxocleroda-3,13(14)-dien-15-oic acid polyalthialdoic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Discussion and Implications

This compound stands out among clerodane diterpenes for its nanomolar-level potency (ED50 = 0.6 μg/mL) in human cancer models, outperforming structurally related compounds like kolavenic acid and labdanes from other Polyalthia species. Its mechanism—mitochondrial apoptosis—provides a therapeutic advantage over nonspecific cytotoxic agents. However, further studies are needed to:

Compare pharmacokinetics and toxicity profiles across diterpenes.

Explore synergies with chemotherapeutic drugs.

Validate efficacy in in vivo tumor models.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing polyalthialdoic acid's purity and structural integrity in synthetic chemistry research?

- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, high-performance liquid chromatography (HPLC) for purity assessment, and elemental analysis to verify stoichiometry. For reproducibility, experimental protocols must detail solvent systems, column specifications (e.g., C18 for HPLC), and calibration standards. Known compounds should reference published spectral data, while novel derivatives require full spectral assignments and purity ≥95% by HPLC .

Q. How should researchers design initial experiments to assess this compound's bioactivity in pharmacological studies?

- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, cytotoxicity) using dose-response curves (e.g., 0.1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only). Use cell lines with validated sensitivity to related compounds. Statistical analysis (e.g., ANOVA with post-hoc tests) must account for biological replicates (n ≥ 3) to ensure robustness .

Q. What criteria determine the selection of solvents and reaction conditions for this compound synthesis?

- Methodological Answer : Solvent choice depends on polarity (e.g., dichloromethane for non-polar intermediates) and reaction mechanism (e.g., DMF for SN2 reactions). Optimize temperature (e.g., reflux vs. room temperature) via kinetic studies. Document yield, side products (TLC monitoring), and purification methods (e.g., column chromatography with silica gel). Reproducibility requires specifying suppliers (e.g., Sigma-Aldrich®) and batch numbers .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental results regarding this compound's reactivity?

- Methodological Answer : Cross-validate computational models (e.g., DFT calculations for reaction pathways) with kinetic experiments (e.g., time-resolved spectroscopy). Adjust computational parameters (e.g., solvation models) to align with experimental conditions (e.g., solvent dielectric constant). Replicate experiments under controlled atmospheres (e.g., inert gas) to exclude environmental interference .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in multi-variable biological systems?

- Methodological Answer : Use multivariate regression to account for covariates (e.g., cell viability, protein binding). Apply nonlinear mixed-effects models (NLME) for longitudinal data. Validate assumptions (e.g., normality via Shapiro-Wilk test) and report effect sizes (e.g., Cohen’s d) alongside p-values. Open-source tools like R or Python’s SciPy suite enhance transparency .

Q. How should researchers optimize this compound's synthetic yield under varying catalytic conditions?

- Methodological Answer : Employ design of experiments (DoE) methodologies, such as factorial designs, to test catalysts (e.g., Pd/C vs. Ni) and ligand ratios. Monitor reaction progress via GC-MS or in-situ IR. Use response surface methodology (RSM) to identify optimal conditions (e.g., 80°C, 0.5 mol% catalyst). Report isolated yields and turnover frequencies (TOF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.